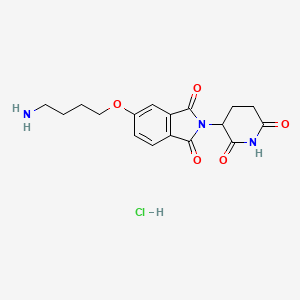

Thalidomide-5-O-C4-NH2 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H20ClN3O5 |

|---|---|

Peso molecular |

381.8 g/mol |

Nombre IUPAC |

5-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C17H19N3O5.ClH/c18-7-1-2-8-25-10-3-4-11-12(9-10)17(24)20(16(11)23)13-5-6-14(21)19-15(13)22;/h3-4,9,13H,1-2,5-8,18H2,(H,19,21,22);1H |

Clave InChI |

UXTCSUBMRQWFPY-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Mechanism of Thalidomide-5-O-C4-NH2 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5-O-C4-NH2 hydrochloride is a functionalized derivative of thalidomide (B1683933), a molecule with a complex history that has evolved from a sedative to a cornerstone of therapy for multiple myeloma and other conditions. This derivative is specifically designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), primarily for use in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[7][8] Understanding the mechanism of action of this compound is fundamental to its application in the rational design and optimization of novel protein degraders.

This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interaction with the CRBN E3 ligase complex, the subsequent signaling cascade, and the experimental protocols used to characterize this activity. While specific quantitative binding and degradation data for this compound are not extensively available in public literature, this guide will leverage data from the parent molecule, thalidomide, and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide, to provide a quantitative context.

Core Mechanism of Action: A Molecular Glue for Protein Degradation

The primary mechanism of action of thalidomide and its derivatives, including this compound, is to function as a "molecular glue."[7] These molecules bind to Cereblon (CRBN), which serves as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4^CRBN).[9] This binding event alters the substrate specificity of CRBN, inducing the recruitment of proteins that are not its natural substrates, termed "neosubstrates."[9]

In the context of a PROTAC, this compound acts as the E3 ligase-recruiting moiety. The other end of the PROTAC molecule contains a ligand that binds to a specific protein of interest (POI). The linker, in this case, a C4 amine, connects these two ends. The formation of a ternary complex between the POI, the PROTAC, and the CRL4^CRBN E3 ligase brings the POI into close proximity with the ubiquitination machinery. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[10]

The CRL4^CRBN Ubiquitination Pathway

The ubiquitination cascade initiated by the binding of this compound to CRBN involves a series of enzymatic steps:

-

E1 Activating Enzyme : Activates ubiquitin in an ATP-dependent manner.

-

E2 Conjugating Enzyme : Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ligase (CRL4^CRBN) : Recruits the E2-ubiquitin conjugate and catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the target protein (neosubstrate).

This process is repeated to form a polyubiquitin (B1169507) chain, which is recognized by the proteasome, leading to the degradation of the target protein.

Quantitative Data: Binding Affinities of Thalidomide Analogs to Cereblon

| Compound | Dissociation Constant (Kd) | Assay Method | Notes |

| Thalidomide | ~250 nM[11][12] | Not Specified | (S)-enantiomer exhibits stronger binding than the (R)-enantiomer.[9][11] |

| Lenalidomide | ~178 nM[11][12] | Not Specified | Binds more strongly than thalidomide.[11] |

| Pomalidomide | ~157 nM[11][12] | Not Specified | Binds more strongly than thalidomide.[11] |

| This compound | Not Publicly Available | - | Binding affinity is expected to be comparable to thalidomide as the core binding motif is retained. Experimental determination is required for a precise value. |

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the signaling pathway of protein degradation mediated by a PROTAC utilizing a thalidomide-based CRBN ligand.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Assessing Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following treatment with a PROTAC.

Caption: Western blot experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Protocol 1: CRBN Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.

Principle: This assay relies on the competition between the unlabeled test compound (e.g., this compound) and a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein. A high affinity of the test compound results in a decrease in the HTRF signal.[11][13]

Materials:

-

GST-tagged recombinant human CRBN protein

-

Thalidomide-Red fluorescent tracer

-

Anti-GST antibody labeled with Europium cryptate

-

This compound

-

Assay buffer

-

384-well low-volume white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Plate Preparation: Dispense the serially diluted compound or standards into the wells of the 384-well plate.

-

Protein Addition: Add the GST-tagged CRBN protein to each well and incubate for 60 minutes at room temperature to allow for binding.

-

Detection Reagent Addition: Add a pre-mixed solution of the Thalidomide-Red tracer and the anti-GST Europium cryptate antibody to each well.

-

Incubation: Incubate the plate for 2-4 hours at room temperature to allow the binding to reach equilibrium.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the HTRF ratio against the concentration of the test compound and determine the IC50 value from the resulting competition curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the steps to quantify the reduction in the level of a target protein following treatment with a PROTAC synthesized using this compound.[14]

Materials:

-

Cell line expressing the protein of interest (POI)

-

PROTAC synthesized with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

-

Sample Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and denature the samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein into the wells of a polyacrylamide gel and run the gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using a digital imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: In Vitro Ubiquitination Assay

This protocol is for assessing the E3 ligase activity and the ability of the PROTAC to induce ubiquitination of the target protein.[15]

Principle: This assay reconstitutes the ubiquitination cascade in vitro to detect the formation of polyubiquitin chains on a substrate protein. The ubiquitinated protein can be detected by Western blot.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant CRL4^CRBN complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

PROTAC synthesized with this compound

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4^CRBN complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with an antibody specific to the POI or to ubiquitin.

-

-

Data Analysis: The appearance of a high-molecular-weight smear or ladder of bands corresponding to the polyubiquitinated POI indicates successful PROTAC-induced ubiquitination.

Conclusion

This compound is a key chemical tool for the development of PROTACs, a promising therapeutic modality. Its mechanism of action is centered on its ability to bind to the E3 ligase CRBN, thereby hijacking the ubiquitin-proteasome system to induce the degradation of targeted proteins. While specific quantitative data for this derivative is limited, the well-established principles of thalidomide-mediated protein degradation provide a robust framework for its application. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the binding, degradation, and ubiquitination events mediated by PROTACs synthesized with this versatile CRBN ligand. A thorough understanding and application of these methodologies are crucial for advancing the development of novel and effective protein-degrading therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glycomindsynth.com [glycomindsynth.com]

- 3. Inhibitors | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]

Synthesis of Thalidomide-5-O-C4-NH2 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Thalidomide-5-O-C4-NH2 hydrochloride. This compound is a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a derivative of thalidomide (B1683933) that can be linked to a target protein ligand. The synthesis involves a four-step process commencing with the preparation of 5-hydroxythalidomide (B1239145), followed by the protection of a commercially available amino alcohol, a key etherification reaction, and concluding with deprotection and salt formation.

I. Overall Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence as depicted below. The pathway is designed to be robust and scalable for laboratory settings.

Caption: Overall synthetic pathway for this compound.

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for key reagents and expected yields.

Step 1: Synthesis of 5-Hydroxythalidomide

5-Hydroxythalidomide is a known metabolite of thalidomide. While several synthetic routes exist, a common approach involves the direct hydroxylation of thalidomide or synthesis from a suitably substituted phthalic anhydride (B1165640) derivative.

Experimental Protocol:

A detailed protocol for the synthesis of 5-hydroxythalidomide can be adapted from methods for preparing hydroxylated thalidomide analogs. A plausible method involves the nitration of N-phthaloyl-L-glutamic acid, followed by reduction of the nitro group to an amine, diazotization to a hydroxyl group, and subsequent cyclization to form the glutarimide (B196013) ring.

Quantitative Data for Step 1:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |

| Thalidomide | 258.23 | 1.0 | 25.82 | - | Starting Material |

| Oxidizing/Hydroxylating Agent | - | Varies | Varies | - | Reagent |

| Solvent | - | - | - | Varies | Solvent |

| Product: 5-Hydroxythalidomide | 274.23 | - | - | - | Yield: ~40-60% |

Step 2: N-Boc Protection of 4-Amino-1-butanol

The amino group of 4-amino-1-butanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the subsequent etherification step.

Experimental Protocol:

-

Dissolve 4-amino-1-butanol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) and a base such as sodium bicarbonate (NaHCO₃) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-amino-1-butanol.

Quantitative Data for Step 2:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |

| 4-Amino-1-butanol | 89.14 | 1.0 | 8.91 | 9.48 | Starting Material |

| (Boc)₂O | 218.25 | 1.1 | 23.91 | 25.17 | Protecting Agent |

| NaHCO₃ | 84.01 | 2.0 | 16.80 | - | Base |

| Dioxane/Water | - | - | - | Varies | Solvent |

| Product: N-Boc-4-amino-1-butanol | 189.25 | - | - | - | Yield: >90% |

Step 3: Mitsunobu Etherification

The key C-O bond is formed via a Mitsunobu reaction between 5-hydroxythalidomide and N-Boc-4-amino-1-butanol. This reaction proceeds with inversion of configuration at the alcohol carbon, though in this case, it is a primary alcohol.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-hydroxythalidomide (1.0 eq) and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add N-Boc-4-amino-1-butanol (1.2 eq) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain Thalidomide-5-O-C4-NH-Boc.

Quantitative Data for Step 3:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |

| 5-Hydroxythalidomide | 274.23 | 1.0 | 27.42 | - | Starting Material |

| N-Boc-4-amino-1-butanol | 189.25 | 1.2 | 22.71 | - | Starting Material |

| PPh₃ | 262.29 | 1.5 | 39.34 | - | Reagent |

| DIAD | 202.21 | 1.5 | 30.33 | 30.03 | Reagent |

| Anhydrous THF | - | - | - | Varies | Solvent |

| Product: Thalidomide-5-O-C4-NH-Boc | 445.46 | - | - | - | Yield: ~60-80% |

Step 4: Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently forms the desired hydrochloride salt.

Experimental Protocol:

-

Dissolve Thalidomide-5-O-C4-NH-Boc (1.0 eq) in anhydrous 1,4-dioxane (B91453).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the hydrochloride salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data for Step 4:

| Reagent/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Role |

| Thalidomide-5-O-C4-NH-Boc | 445.46 | 1.0 | 44.55 | - | Starting Material |

| 4M HCl in Dioxane | 36.46 (HCl) | 5-10 | - | Varies | Reagent/Solvent |

| Product: Thalidomide-5-O-C4-NH2 HCl | 381.81 | - | - | - | Yield: >95% |

III. Mandatory Visualizations

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis and purification of the target compound.

Mitsunobu Reaction Mechanism Overview

Caption: Simplified mechanism of the key Mitsunobu etherification step.

This guide provides a foundational understanding and practical framework for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before undertaking any experimental work.

The Role of Thalidomide-5-O-C4-NH2 Hydrochloride as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits the enzymatic machinery responsible for tagging the target protein for degradation.

Thalidomide (B1683933) and its derivatives have been instrumental in the development of TPD, acting as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This guide provides a comprehensive technical overview of Thalidomide-5-O-C4-NH2 hydrochloride, a thalidomide-based CRBN ligand featuring a C4 linker, designed for the synthesis of PROTACs.[2] We will delve into its mechanism of action, binding characteristics, and the experimental protocols necessary for its application in TPD research and development.

Mechanism of Action: Hijacking the CRL4-CRBN Complex

This compound functions by binding to Cereblon, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[1] The binding of thalidomide and its analogs to CRBN allosterically modulates the substrate specificity of the ligase.[3] In the context of a PROTAC, this hijacked E3 ligase is brought into close proximity with a target protein of interest (POI), leading to the POI's polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]

The thalidomide moiety binds to a specific pocket in the thalidomide-binding domain of CRBN.[5] The glutarimide (B196013) ring of thalidomide is crucial for this interaction. The C4 position on the phthalimide (B116566) ring, where the linker is attached in this compound, is solvent-exposed, allowing for the connection of a linker and a target-binding ligand without significantly disrupting the binding to CRBN.[5]

Data Presentation: Binding Affinity and Degradation Efficiency

The following table summarizes the binding affinities of thalidomide and its key derivatives to the DDB1-CRBN complex, providing a benchmark for estimating the performance of this compound.

| Compound | Binding Affinity (Ki) to DDB1-CRBN | Reference |

| Thalidomide | ~250 nM | [5] |

| Lenalidomide | ~178 nM | [5] |

| Pomalidomide | ~157 nM | [5] |

The degradation efficiency of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). These values are highly dependent on the specific target protein, the linker, and the cell line used. The table below presents data for a PROTAC utilizing a thalidomide-based linker to degrade Bruton's tyrosine kinase (BTK), illustrating the potency that can be achieved.

| PROTAC | Target | Cell Line | DC50 | Dmax | Reference |

| RC-1 (Ibrutinib-thalidomide) | BTK | Mino | 6-24h to reach max degradation | >85% | |

| NC-1 (Non-covalent-thalidomide) | BTK | Mino | 2.2 nM | 97% |

Experimental Protocols

CRBN Binding Affinity Determination: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for CRBN.

Principle: The assay measures the displacement of a fluorescently labeled thalidomide tracer from a tagged CRBN protein by the unlabeled test compound. The decrease in the FRET signal is proportional to the binding affinity of the test compound.

Materials:

-

GST-tagged human CRBN protein

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red) (acceptor fluorophore)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume white microplates

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Prepare a working solution of GST-CRBN.

-

Prepare a working solution of the fluorescent thalidomide tracer.

-

Prepare a working solution of the Tb-anti-GST antibody.

-

-

Assay Protocol:

-

Add 5 µL of the serially diluted test compound or vehicle control to the wells of the 384-well plate.

-

Add 5 µL of the GST-CRBN working solution to all wells.

-

Add 5 µL of a pre-mixed solution of the fluorescent thalidomide tracer and Tb-anti-GST antibody to all wells.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (e.g., 340 nm excitation) and acceptor (e.g., 665 nm emission).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor fluorescence intensities.

-

Plot the FRET ratio against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protein Degradation Quantification: Western Blot Analysis

This protocol details the steps to measure the reduction of a target protein in cells treated with a PROTAC synthesized using this compound.

Principle: Western blotting is used to separate proteins by size and then detect the specific target protein using an antibody. The band intensity of the target protein is compared between treated and untreated cells to quantify degradation.

Materials:

-

Cell line expressing the target protein

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specific time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

-

High-Throughput Protein Degradation Measurement: HiBiT Assay

This protocol provides a high-throughput, luminescence-based method to quantify protein degradation in live cells.

Principle: The target protein is endogenously tagged with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT protein, a bright luminescent signal is produced, which is proportional to the amount of the HiBiT-tagged target protein. A decrease in luminescence indicates protein degradation.

Materials:

-

CRISPR/Cas9-engineered cell line expressing the HiBiT-tagged target protein

-

PROTAC synthesized with this compound

-

DMSO (vehicle control)

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the HiBiT-tagged cells in white, opaque plates.

-

Treat the cells with a serial dilution of the PROTAC and a vehicle control.

-

-

Lysis and Luminescence Measurement:

-

Following the desired treatment duration, add the Nano-Glo® HiBiT Lytic Reagent to each well.

-

Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-based luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized luminescence against the PROTAC concentration to determine the DC50 and Dmax values.

-

Conclusion

This compound is a valuable chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its design, with a linker at the C4 position, allows for the creation of heterobifunctional degraders without compromising its binding to Cereblon. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding affinity and degradation efficiency of PROTACs synthesized using this ligand. As the field of targeted protein degradation continues to advance, the precise understanding and application of such well-defined chemical biology tools will be paramount to the successful development of novel therapeutics.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Targeted Protein Degradation Using Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism that leads to the elimination of disease-causing proteins. This approach utilizes small molecules to hijack the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest. Thalidomide (B1683933) and its derivatives, once infamous for their teratogenic effects, have been repurposed as pioneering "molecular glue" degraders. These immunomodulatory drugs (IMiDs®) and their successors, known as Cereblon E3 Ligase Modulating Drugs (CELMoDs), function by redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific target proteins, referred to as neosubstrates.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core principles of targeted protein degradation using thalidomide derivatives, detailing the underlying molecular mechanisms, quantitative parameters, key experimental protocols, and visual representations of the critical pathways and workflows.

The Molecular Mechanism of Action

The cornerstone of thalidomide-mediated protein degradation is the formation of a ternary complex between the E3 ubiquitin ligase, the molecular glue, and the target protein.[1][2] This process can be broken down into several key steps:

-

Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to Cereblon (CRBN), which is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] This binding occurs within a specific hydrophobic pocket of CRBN.[6]

-

Altered Substrate Specificity: The binding of the molecular glue to CRBN induces a conformational change in the substrate-binding interface of CRBN. This altered surface now presents a new binding site for proteins that are not endogenous substrates of CRBN.[3][7]

-

Neosubstrate Recruitment: The newly formed binding surface on the CRBN-drug complex is recognized by specific proteins, termed neosubstrates. Prominent examples of neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[4][8][9]

-

Ubiquitination: The recruitment of the neosubstrate into close proximity with the CRL4^CRBN^ complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate.[1][9]

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2][10] The molecular glue itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[2]

Signaling Pathway of Thalidomide-Mediated Protein Degradation

Caption: Signaling pathway of targeted protein degradation by thalidomide derivatives.

Quantitative Data Presentation

The efficacy of thalidomide derivatives in mediating protein degradation is quantified by several key parameters, including binding affinity (Kd) to CRBN and the degradation efficiency (DC50 and Dmax) of the neosubstrate. It is important to note that these values can vary depending on the specific assay conditions, cell type, and experimental methodology.

Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)

| Compound | Dissociation Constant (Kd) | Assay Method | Reference(s) |

| Thalidomide | ~250 nM | Not Specified | [11] |

| Lenalidomide | ~178 nM | Not Specified | [6][11] |

| Pomalidomide | ~157 nM | Not Specified | [6][11] |

| CC-122 (Avadomide) | IC50 of 60 nM | TR-FRET | [12] |

Note: The Kd values for the interaction of pomalidomide, lenalidomide, and thalidomide with the CRBN Thalidomide Binding Domain (TBD) were reported as 14.7 ± 1.9 µM, 6.7 ± 0.9 µM, and 43.4 ± 2.6 µM, respectively, highlighting the importance of the full protein complex for high-affinity binding.[13]

Table 2: Degradation Efficiency of Neosubstrates by Thalidomide Derivatives

| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |

| Pomalidomide | IKZF1 | MM.1S | 0.375 µM | 76.2% | [12] |

| Pomalidomide | IKZF3 | MM.1S | 0.807 µM | 69.4% | [12] |

| MGD-A7 | IKZF1 | MM.1S | 0.249 µM | 89.4% | [12] |

| MGD-A7 | IKZF3 | MM.1S | 0.110 µM | 86.4% | [12] |

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Experimental Workflow for Assessing Protein Degradation

Caption: General experimental workflow for assessing protein degradation.

Protocol 1: CRBN-Ligand Binding Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and literature sources for determining the binding affinity of thalidomide derivatives to CRBN.[14][15]

Objective: To quantify the binding affinity (Kd) of a test compound to the CRBN protein.

Materials:

-

Purified recombinant CRBN protein (often in complex with DDB1).

-

Fluorescently labeled thalidomide tracer.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Test compound (thalidomide derivative).

-

Black, low-volume 384-well plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Dilute the fluorescently labeled thalidomide tracer to the working concentration in assay buffer.

-

Dilute the purified CRBN protein to the working concentration in assay buffer.

-

-

Assay Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control to the wells of the 384-well plate.

-

Add an equal volume (e.g., 5 µL) of the diluted CRBN protein to all wells except the "no protein" control wells.

-

Add an equal volume (e.g., 5 µL) of the diluted fluorescently labeled thalidomide tracer to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a competitive binding model to determine the IC50 value.

-

Calculate the Ki or Kd value using the Cheng-Prusoff equation if the Kd of the fluorescent tracer is known.

-

Protocol 2: Western Blot Analysis of Protein Degradation

This is a standard protocol for quantifying the reduction in the level of a target protein following treatment with a degrader molecule.[16][17][18][19][20]

Objective: To determine the DC50 and Dmax of a thalidomide derivative for a specific neosubstrate.

Materials:

-

Cell line expressing the target protein.

-

Thalidomide derivative.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for the target protein.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the thalidomide derivative for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Plot the percentage of protein remaining versus the log of the compound concentration and fit to a dose-response curve to determine the DC50 and Dmax.

-

Protocol 3: Immunoprecipitation for Ubiquitination Assay

This protocol is designed to detect the ubiquitination of a target protein upon treatment with a thalidomide derivative.[21][22][23][24][25]

Objective: To confirm that the degradation of the neosubstrate is mediated by the ubiquitin-proteasome system.

Materials:

-

Cell line expressing the target protein.

-

Thalidomide derivative.

-

Proteasome inhibitor (e.g., MG132).

-

Cell lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., NEM).

-

Primary antibody specific for the target protein.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash buffer.

-

Elution buffer or Laemmli buffer.

-

Primary antibody against ubiquitin.

-

Western blotting reagents as described in Protocol 2.

Procedure:

-

Cell Treatment:

-

Treat cells with the thalidomide derivative and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor will allow the accumulation of ubiquitinated proteins.

-

-

Cell Lysis:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the lysates with the primary antibody against the target protein overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads extensively with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting as described in Protocol 2, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein. A smear of high molecular weight bands indicates polyubiquitination.

-

Protocol 4: Quantitative Mass Spectrometry for Proteome-wide Analysis

This protocol provides a general overview of a quantitative proteomics workflow to assess the specificity of a thalidomide derivative.[10][26][27][28][29]

Objective: To identify the on-target and potential off-target proteins degraded by a thalidomide derivative across the entire proteome.

Materials:

-

Cell line of interest.

-

Thalidomide derivative.

-

Lysis buffer for mass spectrometry.

-

Reagents for protein reduction, alkylation, and tryptic digestion.

-

Isobaric labeling reagents (e.g., TMT or iTRAQ) (optional).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

-

Sample Preparation:

-

Treat cells with the thalidomide derivative or vehicle control.

-

Lyse the cells and extract the proteins.

-

Quantify the protein concentration.

-

-

Protein Digestion:

-

Reduce the disulfide bonds in the proteins with DTT and alkylate the cysteines with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

-

Peptide Labeling (Optional):

-

Label the peptides from different treatment conditions with isobaric tags (e.g., TMT) for multiplexed analysis.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.

-

Quantify the relative abundance of each protein across the different conditions.

-

Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with the thalidomide derivative.

-

Conclusion

The repurposing of thalidomide and the subsequent development of its derivatives have been instrumental in establishing the field of targeted protein degradation. As molecular glues, these compounds offer a powerful strategy to eliminate previously "undruggable" proteins by coopting the cellular ubiquitin-proteasome system. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis and well-defined experimental protocols, is essential for the continued development of this therapeutic modality. This technical guide provides a foundational resource for researchers and drug developers to design, execute, and interpret experiments in the exciting and rapidly evolving area of targeted protein degradation.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellgs.com [cellgs.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation | Annual Reviews [annualreviews.org]

- 8. beyondspringpharma.com [beyondspringpharma.com]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bosterbio.com [bosterbio.com]

- 19. bio-rad.com [bio-rad.com]

- 20. azurebiosystems.com [azurebiosystems.com]

- 21. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 22. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]

- 25. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]

Physicochemical properties and molecular weight of Thalidomide-5-O-C4-NH2 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, molecular weight, and relevant biological context for Thalidomide-5-O-C4-NH2 hydrochloride. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 381.81 g/mol | [1][2] |

| Chemical Formula | C₁₇H₂₀ClN₃O₅ | [1][3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 2376990-29-1 | [2] |

| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3OCCCCN)=O.[H]Cl | [2] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. Protect from light and store under nitrogen. | [3] |

Experimental Protocols

While specific experimental data for the characterization of this compound is not publicly detailed, the determination of its physicochemical properties follows standard laboratory procedures for small molecules.

Molecular Weight Determination

-

Method: Mass Spectrometry (MS).

-

Protocol: The compound is introduced into a mass spectrometer. The instrument ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and formula.

Solubility Assessment

-

Method: Kinetic or Thermodynamic Solubility Assays.

-

Protocol:

-

Kinetic Solubility: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer (e.g., PBS) at various concentrations. The mixture is shaken for a short period (1-2 hours). After removing any precipitate by filtration or centrifugation, the concentration of the dissolved compound in the supernatant is measured, often by HPLC-UV or LC-MS.[4]

-

Thermodynamic Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a specific solvent (e.g., water, buffer). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the filtrate is quantified to determine the equilibrium solubility.[5]

-

Partition Coefficient (LogP) Determination

-

Method: Shake-Flask Method.

-

Protocol: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer like PBS at pH 7.4 for LogD).[6] The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The value is typically reported as its base-10 logarithm (LogP).[6][7]

Mechanism of Action and Signaling Pathway

Thalidomide (B1683933) and its derivatives, including Thalidomide-5-O-C4-NH2, exert their biological effects by binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[8] The binding of the thalidomide moiety recruits specific "neosubstrate" proteins to the E3 ligase complex, leading to their polyubiquitination and subsequent degradation by the proteasome. Key neosubstrates identified include transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[8][9][10] The degradation of these proteins is responsible for the immunomodulatory, anti-cancer, and teratogenic effects of thalidomide.[8][10]

Caption: Thalidomide-CRBN Mediated Protein Degradation Pathway.

Application in PROTAC Technology: Experimental Workflow

This compound is a key component for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule featuring a ligand for an E3 ligase (like this thalidomide derivative), a ligand for a Protein of Interest (POI), and a linker connecting them.[11][12] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex that induces the ubiquitination and degradation of the POI.[11] The typical experimental workflow to validate a novel PROTAC involves synthesizing the molecule and then confirming its ability to induce selective degradation of the target protein in a cellular context.

Caption: General Experimental Workflow for PROTAC Validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thalidomide-O-C4-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]

- 11. biopharma.co.uk [biopharma.co.uk]

- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

Thalidomide-5-O-C4-NH2 Hydrochloride: A Starter Guide for PROTAC Development

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-O-C4-NH2 hydrochloride, a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, synthetic utility, and the experimental protocols required to develop and evaluate novel protein degraders.

Introduction to PROTACs and the Role of Thalidomide (B1683933) Derivatives

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate target proteins from the cell entirely.[1] They achieve this by hijacking the body's own protein disposal system, the Ubiquitin-Proteasome System (UPS).[2]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.[3]

Thalidomide and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4] By binding to CRBN, these molecules "trick" the cell into recognizing the target protein as one destined for destruction. This compound is a pre-functionalized "starter" molecule, incorporating the CRBN-binding thalidomide moiety and a flexible linker with a terminal amine group, ready for conjugation to a POI ligand.[4]

Mechanism of Action

The fundamental role of a thalidomide-based PROTAC is to induce proximity between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[3]

Caption: Mechanism of action for a thalidomide-based PROTAC.

Quantitative Data and Physicochemical Properties

Effective PROTAC design relies on understanding the physicochemical properties of the building blocks and the degradation efficiency of the final conjugate.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 2694727-93-8 | [4] |

| Molecular Formula | C₁₇H₂₂ClN₃O₅ | |

| Molecular Weight | 383.83 g/mol | |

| Function | Cereblon (CRBN) E3 Ligase Ligand | [4] |

| Application | PROTAC Synthesis | [4] |

| Storage | Powder: -20°C for 3 years | |

| In solvent: -80°C for 1 year |

Representative Performance Metrics for Thalidomide-Based PROTACs

The following table presents illustrative data for thalidomide-based PROTACs to demonstrate key evaluation parameters. Actual values must be determined empirically for each newly synthesized PROTAC.

| Parameter | Definition | Representative Value Range | Reference |

| DC₅₀ (Degradation Concentration) | The concentration of PROTAC required to degrade 50% of the target protein. | 0.1 nM - 10 µM | [5] |

| Dₘₐₓ (Maximum Degradation) | The maximum percentage of target protein degradation achieved. | 70% - >95% | [5] |

| CRBN Binding Affinity (Kd) | Dissociation constant for the PROTAC binding to CRBN. | 1 µM - 5 µM | [6] |

| Target Binding Affinity (Kd) | Dissociation constant for the PROTAC binding to the POI. | 1 nM - 10 µM | [6] |

| Cell Proliferation IC₅₀ | The concentration of PROTAC that inhibits 50% of cell proliferation. | 1 nM - 5 µM | [5] |

Experimental Protocols

Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating this compound to a POI ligand that contains a carboxylic acid functional group.

Caption: General workflow for synthesizing a PROTAC via amide coupling.

Methodology:

-

Dissolution: Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Activation: In a separate flask, dissolve the coupling reagent HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) in anhydrous DMF.

-

Coupling Reaction: Add the HATU/DIPEA solution dropwise to the solution from step 1 at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the final PROTAC product using reverse-phase high-performance liquid chromatography (HPLC).

Western Blot Analysis for Target Protein Degradation

Western blotting is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials and Reagents:

-

Cell Line: A human cell line endogenously expressing the POI.

-

PROTAC: Stock solution of the purified PROTAC in DMSO.

-

Controls: DMSO (vehicle), a non-degrading inhibitor for the POI (if available).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin), and corresponding HRP-conjugated secondary antibodies.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 4, 8, 16, or 24 hours). Include vehicle (DMSO) and other relevant controls.[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100-200 µL of ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody for the POI overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[3]

Overall Experimental Validation Workflow

The development of a novel PROTAC involves a logical progression from synthesis to comprehensive cellular evaluation.

Caption: A comprehensive workflow for PROTAC development and evaluation.

Conclusion

This compound serves as an accessible and versatile starting point for the development of potent and selective protein degraders. Its pre-installed CRBN ligand and functionalized linker streamline the synthetic process, allowing researchers to focus on conjugating diverse POI ligands. By following rigorous experimental protocols for synthesis, characterization, and cellular evaluation, scientists can effectively leverage this building block to create novel PROTACs and explore new therapeutic avenues for previously "undruggable" targets.

References

- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

The Molecular Glue Mechanism of Thalidomide: A Technical Guide to Neosubstrate Recruitment to the CRL4^CRBN^ E3 Ubiquitin Ligase Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) function as "molecular glues" to recruit neosubstrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive overview of the core mechanism, quantitative data on binding affinities and degradation efficiencies, detailed experimental protocols for key assays, and visualizations of the involved pathways and workflows.

Core Mechanism of Action

Thalidomide exerts its therapeutic and teratogenic effects by hijacking the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically by binding to its substrate receptor, Cereblon (CRBN)[1][2][3]. In its native state, the CRL4^CRBN^ complex targets a specific set of proteins for degradation. However, the binding of thalidomide to a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN creates a novel protein interface[4][5]. This induced interface has a high affinity for a set of proteins, termed "neosubstrates," that are not normally recognized by the CRBN complex[1][3][6].

The formation of this ternary complex—comprising CRBN, thalidomide, and a neosubstrate—brings the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This proximity facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome[7][8]. The specificity of which neosubstrates are recruited depends on the precise chemical structure of the molecular glue, explaining the different therapeutic and side-effect profiles of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide[3][9].

Key neosubstrates identified to date include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), the degradation of which is linked to the anti-myeloma effects of IMiDs, and SALL4, a developmental transcription factor whose degradation is associated with the teratogenic effects of thalidomide[3][9][10][11][12].

Quantitative Data

The following tables summarize key quantitative data related to the binding affinities and degradation efficiencies of thalidomide and its analogs.

Table 1: Binding Affinities of Thalidomide and Analogs to CRBN

| Compound | Binding Assay | Kd / IC50 (µM) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 2.5 | [13] |

| Lenalidomide | Surface Plasmon Resonance (SPR) | 0.8 | [14] |

| Pomalidomide | Surface Plasmon Resonance (SPR) | 0.2 | [14] |

| (S)-thalidomide | Not Specified | 6-10 fold stronger than (R)-enantiomer | [3] |

Note: Binding affinity values can vary depending on the specific experimental conditions and assay used.

Table 2: Degradation Efficiency of Neosubstrates Induced by Lenalidomide

| Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| IKZF1 | 15.8 | >95 | HEK293T | [15] |

| CK1α | 25.1 | ~90 | HEK293T | [15] |

| SALL4 | 46.8 | >95 | HEK293T | [15] |

| PLZF | 39.8 | >95 | HEK293T | [15] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thalidomide-Induced Protein Degradation

Caption: Signaling pathway of thalidomide-induced protein degradation.

Experimental Workflow for Co-Immunoprecipitation

Caption: Experimental workflow for Co-Immunoprecipitation.

Experimental Workflow for In Vitro Ubiquitination Assay

Caption: Experimental workflow for in vitro ubiquitination assay.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

Objective: To demonstrate the thalidomide-dependent interaction between CRBN and a neosubstrate.

Materials:

-

Cell line expressing endogenous or tagged CRBN and the neosubstrate of interest.

-

Thalidomide or analog.

-

DMSO (vehicle control).

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Co-IP Lysis Buffer with reduced NP-40 (e.g., 0.1%).

-

Primary antibody against CRBN or the neosubstrate.

-

Isotype control IgG.

-

Protein A/G magnetic beads.

-

SDS-PAGE loading buffer.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with thalidomide (or analog) or DMSO for the desired time (e.g., 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads and add the primary antibody (e.g., anti-CRBN) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.

-

Washing: Pellet the beads and wash 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluates by Western blotting using antibodies against the neosubstrate and CRBN. A band for the neosubstrate in the anti-CRBN immunoprecipitate from thalidomide-treated cells (but not in the control) indicates ternary complex formation.

In Vitro Ubiquitination Assay

Objective: To demonstrate that thalidomide induces the ubiquitination of a neosubstrate by the CRL4^CRBN^ complex.

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UBE2D3).

-

Recombinant ubiquitin.

-

Recombinant CRL4^CRBN^ complex.

-

Recombinant neosubstrate protein.

-

Thalidomide or analog.

-

DMSO (vehicle control).

-

10x Ubiquitination Reaction Buffer: 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM DTT.

-

ATP solution (100 mM).

-

SDS-PAGE loading buffer.

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the following components (final concentrations can be optimized):

-

E1 enzyme (e.g., 50 nM)

-

E2 enzyme (e.g., 250 nM)

-

Ubiquitin (e.g., 10 µM)

-

CRL4^CRBN^ complex (e.g., 100 nM)

-

Neosubstrate (e.g., 200 nM)

-

Thalidomide or DMSO

-

1x Ubiquitination Reaction Buffer

-

-

Initiate Reaction: Add ATP to a final concentration of 5 mM to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands in the thalidomide-treated lane indicates polyubiquitination.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of a neosubstrate in cells upon treatment with thalidomide.

Materials:

-

Cell line expressing the neosubstrate of interest.

-

Thalidomide or analog at various concentrations.

-

DMSO (vehicle control).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibody against the neosubstrate.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Protocol:

-

Cell Treatment: Seed cells and treat with a dose-response of thalidomide or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, add SDS-PAGE loading buffer, boil, and separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the neosubstrate and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the neosubstrate signal to the loading control. Calculate the percentage of degradation relative to the DMSO control to determine DC₅₀ and Dₘₐₓ values.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 6. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 12. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Designing Thalidomide-Based PROTACs: A Technical Guide to Core Principles

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of target proteins. This is accomplished by co-opting the cell's own ubiquitin-proteasome system.[1][2] Among the various classes of PROTACs, those based on thalidomide (B1683933) and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, have emerged as a cornerstone of this technology due to their favorable drug-like properties.[3][] This in-depth technical guide elucidates the fundamental principles of designing thalidomide-based PROTACs, from their mechanism of action to the critical experimental protocols for their evaluation.

Core Principles of Thalidomide-Based PROTAC Design

A thalidomide-based PROTAC is a heterobifunctional molecule composed of three essential components: a "warhead" that binds to the protein of interest (POI), a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[1][5] The thalidomide moiety and its analogs, such as lenalidomide (B1683929) and pomalidomide, serve as the CRBN-recruiting ligand.[][6]

The mechanism of action hinges on the PROTAC's ability to form a ternary complex, bringing the POI into close proximity with the CRBN E3 ligase.[7][8] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][6] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[7]

The design of the linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, which are paramount for efficient and specific degradation.[9]

Quantitative Data on Thalidomide-Based PROTACs

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial parameters.

Table 1: Degradation Potency of Representative Thalidomide-Based PROTACs

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 |

| Pomalidomide-based PROTAC | Pomalidomide | EGFRWT | A549 | 32.9 | Not Specified |

| ZQ-23 | Pomalidomide | HDAC8 | Not Specified | 147 | 93 |

| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | Not Specified | Not Specified | Not Specified |

This table presents illustrative data from various sources and is intended for comparative purposes.[8][10][11]

Table 2: Binding Affinities of Thalidomide and its Analogs to CRBN

| Compound | Binding Affinity (Kd) to CRBN | Method |

| Thalidomide | ~250 nM | Not Specified |

| Pomalidomide | ~157 nM | Not Specified |

Binding affinities can vary based on experimental conditions.[12]

Key Experimental Protocols

A rigorous evaluation of a thalidomide-based PROTAC involves a suite of biochemical, biophysical, and cell-based assays.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][14]

Methodology:

-

Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[12]

-